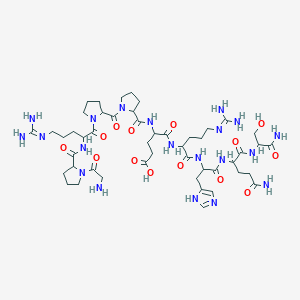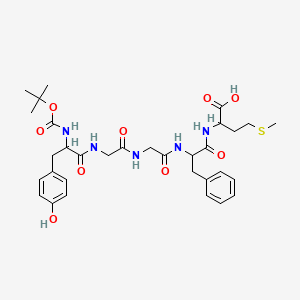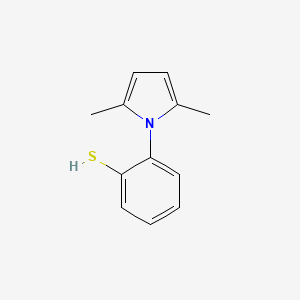
6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,9-Tetradehydroisolariciresinol is a lignan compound derived from natural sources, particularly from the herbs of Vitex negundo . It has a molecular formula of C20H20O6 and a molecular weight of 356.369 g/mol . This compound is known for its significant pharmacological properties, including antioxidant, anti-inflammatory, and anti-carcinogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,9-Tetradehydroisolariciresinol involves several steps, including the use of palladium-catalyzed Ullmann cross-coupling reactions . The compound can be prepared through reductive cyclization under conventional conditions, followed by aromatization to yield the final product .
Industrial Production Methods
Industrial production of 7,8,9,9-Tetradehydroisolariciresinol typically involves extraction from natural sources, such as Vitex negundo . The compound is then purified using various chromatographic techniques to achieve high purity levels suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
7,8,9,9-Tetradehydroisolariciresinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 7,8,9,9-Tetradehydroisolariciresinol include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 7,8,9,9-Tetradehydroisolariciresinol include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
7,8,9,9-Tetradehydroisolariciresinol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,8,9,9-Tetradehydroisolariciresinol involves its interaction with molecular targets such as Bcl-2 and Caspase . The compound acts as an inhibitor of Bcl-2 and an agonist of Caspase, leading to the induction of apoptosis in cancer cells . This mechanism is crucial for its anti-carcinogenic effects and its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,8,9,9-Tetradehydroisolariciresinol include other lignans such as:
- Secoisolariciresinol
- Matairesinol
- Pinoresinol
- Lariciresinol
Uniqueness
What sets 7,8,9,9-Tetradehydroisolariciresinol apart from these similar compounds is its unique structure, which contributes to its distinct pharmacological properties. Its ability to inhibit Bcl-2 and activate Caspase makes it particularly effective in inducing apoptosis in cancer cells, a feature that is not as pronounced in other lignans .
Properties
IUPAC Name |
6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATMJUOZIPKVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
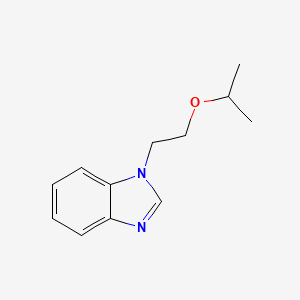

![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)

![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
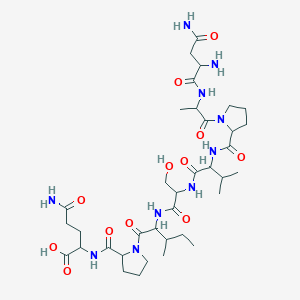
![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)

![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one](/img/structure/B12111415.png)
